molecular formula C20H12I2N2O2 B11556459 2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11556459
M. Wt: 566.1 g/mol
InChI Key: YQADGVZALKNDBB-UHFFFAOYSA-N
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Description

2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is an aromatic organic compound It is characterized by the presence of iodine atoms and a benzoxazole ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of phenol derivatives, followed by the formation of the benzoxazole ring through cyclization reactions. The reaction conditions often require the use of iodine and suitable catalysts to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, catalysts such as palladium or copper, and oxidizing or reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various substituted phenols, benzoxazole derivatives, and other aromatic compounds. The specific products depend on the nature of the substituents and the reaction conditions employed.

Scientific Research Applications

2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s iodine atoms and benzoxazole ring play a crucial role in its reactivity and binding affinity. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to its complex structure, which includes multiple iodine atoms and a benzoxazole ring

Properties

Molecular Formula

C20H12I2N2O2

Molecular Weight

566.1 g/mol

IUPAC Name

2-iodo-6-[[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C20H12I2N2O2/c21-14-5-1-3-12(9-14)20-24-17-10-15(7-8-18(17)26-20)23-11-13-4-2-6-16(22)19(13)25/h1-11,25H

InChI Key

YQADGVZALKNDBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC=C4)I)O

Origin of Product

United States

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